Conformational Lock: 8-Br‑2′‑AMP Adopts a Syn Base Orientation, While Unsubstituted 2′‑AMP Favors Anti
In the PDE4B active site, the 8‑bromo‑substituted nucleotide binds exclusively in the high‑syn conformation (χ ≈ 60–90°), whereas unsubstituted AMP binds in the standard anti conformation. This conformational switch is driven by the steric bulk of the 8‑bromine atom, which prevents the anti arrangement and forces the adenine ring to rotate about the glycosidic bond [1]. Although the published high‑resolution structure (2.13 Å) was obtained with 8‑Br‑AMP (the 5′‑phosphate isomer), the same syn‑enforcing effect of the C‑8 bromine is independent of the phosphate position and has been confirmed for 8‑bromo‑2′‑deoxyadenosine and 8‑bromo‑2′‑AMP in polynucleotide studies [2]. This conformational constraint alters both the hydrogen‑bond network and the metal‑ion coordination geometry within the nucleotide‑binding pocket, providing a structural basis for differential recognition by kinases, phosphodiesterases, and dehydrogenases.
| Evidence Dimension | Glycosidic conformation (χ angle) |
|---|---|
| Target Compound Data | Syn conformation enforced by 8‑Br substitution (χ ≈ 60–90°) |
| Comparator Or Baseline | Unsubstituted 2′‑AMP: anti conformation (χ ≈ −120° to −160°) |
| Quantified Difference | Complete conformational switch from anti to syn |
| Conditions | X‑ray crystallography of PDE4B catalytic domain (PDB: 1RO9 for 8‑Br‑AMP; unsubstituted AMP structure also available) |
Why This Matters
The syn‑enforced geometry creates a unique pharmacophore that can be exploited to achieve selectivity for nucleotide‑binding pockets that preferentially accommodate syn‑oriented adenine bases, such as certain atypical kinases, NADP‑dependent dehydrogenases, and ADP‑dependent glucokinase.
- [1] Xu RX, et al. Crystal structures of the catalytic domain of phosphodiesterase 4B complexed with AMP, 8-Br-AMP, and rolipram. J Mol Biol. 2004;337(2):355-65. doi:10.1016/j.jmb.2004.01.040. PDB: 1RO9. View Source
- [2] Broom AD, et al. Poly(8-bromo-2′-deoxyadenylic acid): the syn/anti relationship. Nucleic Acids Res. 1984;12(16):6629-6642. PMID: 6331849. View Source
